N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)13-5-1-4-12(10-13)17(25)22-14-6-2-7-15(11-14)23-9-3-8-16(23)24/h1-2,4-7,10-11H,3,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKOUOBHMLCDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 3-(2-oxopyrrolidin-1-yl)aniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrrolidinones.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: Exhibits antidepressant-like effects through modulation of the serotonergic system.
3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Studied for its potential biological activities and used as a reference compound in various assays.
Uniqueness
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to its specific trifluoromethyl and oxopyrrolidinyl functional groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for research and development.
Biological Activity
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 348.325 g/mol. The compound features a trifluoromethyl group and a pyrrolidinone moiety, which are crucial for its biological interactions. The specific arrangement of these functional groups contributes to its stability and binding characteristics.
1. Anti-inflammatory Properties
Research indicates that this compound may modulate the activity of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. Inhibition of COX activity can lead to reduced inflammation, suggesting potential applications as an anti-inflammatory agent.
2. Antimicrobial Activity
Preliminary studies have explored the antimicrobial properties of similar compounds in the same class. For instance, derivatives with structural similarities exhibited significant bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . While specific data for this compound is limited, its structural features may confer similar antimicrobial capabilities.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This characteristic is crucial for effective interaction with biological targets .
Table 1: Comparative Structural Analysis
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-[3-(2-oxopyrrolidin-1-yl)-4-(trifluoromethyl)benzamide] | Trifluoromethyl group in different position | Variation in binding affinity |
| N-[4-(2-hydroxyphenyl)-3-(trifluoromethyl)benzamide] | Hydroxy instead of oxopyrrolidine | Altered biological activity |
This table illustrates how variations in structure can influence biological activity and binding affinities, highlighting the importance of chemical modifications in drug development.
Cytotoxicity Studies
While direct cytotoxicity studies on this compound are sparse, related compounds have shown varying degrees of cytotoxic effects against cancer cell lines. For example, certain derivatives were tested for their effects on cell viability in L929 normal cells and demonstrated a range of cytotoxic responses depending on concentration .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with temperature-controlled conditions, catalysts (e.g., Pd-based for coupling), and purification via chromatography or crystallization. Continuous flow reactors can enhance reproducibility and scalability. Monitoring via TLC or HPLC ensures intermediate purity, while trifluoromethyl group introduction may require selective fluorinating agents .
Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) identifies proton environments (e.g., pyrrolidinone NH and trifluoromethyl groups). X-ray crystallography resolves 3D conformation, while FT-IR confirms functional groups (amide C=O stretch ~1650 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) .
Q. What analytical techniques are critical for monitoring stability and degradation pathways under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) paired with LC-MS track degradation products. Solubility is assessed via shake-flask methods, and lipophilicity (logP) via reverse-phase HPLC. Degradation kinetics in simulated gastric fluid (pH 2) and plasma inform formulation strategies .
Advanced Research Questions
Q. What experimental strategies elucidate the mechanism of action in modulating apoptosis-related pathways?
- Methodological Answer : Target engagement is validated via fluorescence polarization assays for Bcl-2 family proteins (e.g., Bcl-xL). Caspase-3/7 activation assays and Annexin V staining confirm apoptosis induction. RNA-seq identifies downstream pathways (e.g., PI3K/AKT), while CRISPR knockouts of suspected targets (e.g., BAX/BAK) validate specificity .
Q. How can computational docking studies (e.g., AutoDock Vina) predict binding interactions with biological targets?
- Methodological Answer : AutoDock Vina calculates binding affinities using a scoring function (improved accuracy over AutoDock 4). Grid maps (1 Å spacing) define the binding site, and multithreading reduces runtime. Pose validation via molecular dynamics (50 ns simulations) assesses stability, while MM-PBSA computes free energy contributions .
Q. What methodologies resolve contradictory data on biological activity across cell lines?
- Methodological Answer : Orthogonal assays (e.g., Western blot for target expression, flow cytometry for cell-cycle arrest) address variability. Dose-response curves (IC₅₀) in >3 cell lines (e.g., HeLa, MCF-7) with controls for efflux pumps (e.g., verapamil) clarify resistance mechanisms. Meta-analysis of public datasets (e.g., CCLE) identifies genomic biomarkers .
Q. How can SAR studies guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer : Systematic modification of the pyrrolidinone ring (e.g., substituents at C3) and benzamide core (e.g., halogen substitution) evaluates steric/electronic effects. In vitro ADMET profiling (e.g., CYP450 inhibition, microsomal stability) prioritizes candidates. QSAR models (Random Forest or ANN) predict logD and solubility .
Q. What strategies validate the compound's selectivity for intended targets versus off-pathway effects?
- Methodological Answer : Kinase profiling (e.g., Eurofins KinaseProfiler) screens >400 kinases. Thermal shift assays (ΔTm) quantify target stabilization. CRISPR-interference (CRISPRi) of off-target genes and phenotypic rescue experiments confirm specificity. In vivo zebrafish models assess developmental toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
